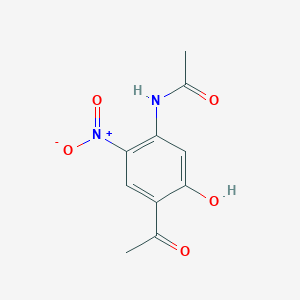

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5(13)7-3-9(12(16)17)8(4-10(7)15)11-6(2)14/h3-4,15H,1-2H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTSKMDGAXLZJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597680 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-96-1 | |

| Record name | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The primary method involves nitration of N-(4-acetyl-3-hydroxyphenyl)acetamide using nitric acid in the presence of acetic anhydride and dichloromethane. Key steps include:

-

- N-(4-Acetyl-3-hydroxyphenyl)acetamide (9.66 g, 50 mmol)

- Acetic anhydride (14.2 mL, 150 mmol)

- Nitric acid (90%, 4.70 mL, 100 mmol)

-

- Dissolve the precursor in dichloromethane (150 mL) and cool to 5°C.

- Add nitric acid dropwise under stirring.

- Stir at room temperature for 1 hour.

- Quench with water (150 mL) and extract with dichloromethane (3 × 150 mL).

- Dry organic layers with Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/ethyl acetate gradient).

Isomer Separation :

The first eluting isomer is N-(4-acetyl-5-hydroxy-2-nitrophenyl)acetamide , isolated as a yellow solid (33% yield).

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Temperature | 5°C (initial), room temperature (final) |

| Solvent | Dichloromethane |

| Catalyst/Reagent | Acetic anhydride, nitric acid |

| Purification Method | Flash column chromatography |

| Eluent System | Hexane/ethyl acetate (30% → 50%) |

| Yield | 33% |

Structural Characterization

The product is confirmed via ¹H NMR spectroscopy:

- δ 12.83 (1H, s) : Phenolic -OH proton.

- δ 10.78 (1H, br s) : Acetamide -NH proton.

- δ 8.78 (1H, s) and δ 8.43 (1H, s) : Aromatic protons adjacent to nitro and acetyl groups.

- δ 2.68 (3H, s) and δ 2.32 (3H, s) : Methyl groups of acetyl substituents.

Critical Analysis of the Method

- Isomer Selectivity : The nitration regioselectivity favors the 5-hydroxy-2-nitro isomer due to steric and electronic effects of the acetyl group.

- Yield Limitations : Moderate yield (33%) reflects competing side reactions, such as over-nitration or formation of the 3-nitro isomer.

- Purification Challenges : Repeated chromatography is necessary due to the presence of structurally similar byproducts.

Comparative Data with Related Compounds

Industrial and Research Implications

While the described method is laboratory-scale, scalability would require optimization of:

- Solvent Recovery : Dichloromethane’s volatility complicates large-scale use.

- Catalyst Efficiency : Alternative nitrating agents (e.g., mixed acids) could improve yield.

- Chromatography Alternatives : Crystallization or fractional distillation might reduce purification costs.

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl (-OH) and acetamido (-NHCOCH₃) groups participate in nucleophilic substitution reactions. For example, the hydroxyl group reacts with chloroacetamide derivatives under basic conditions to form sulfonamide-linked analogs (e.g., compound 5i in Table 2) .

Table 2: Substitution Reaction Example

| Parameter | Details |

|---|---|

| Reagent | N-(4-acetylphenyl)-2-chloroacetamide |

| Conditions | Room temperature, dichloromethane, 1 hour |

| Product | 2-[(7-Acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-acetylphenyl)acetamide |

| Yield | 86% |

Hydrogen Bonding and Stability

The nitro and hydroxyl groups engage in intra- and intermolecular hydrogen bonding, influencing the compound’s stability and reactivity :

-

Intramolecular H-bond : The hydroxyl group forms a hydrogen bond with the nitro group (O–H⋯O distance: ~2.61 Å) .

-

Intermolecular H-bond : The acetamido group participates in chain-forming hydrogen bonds (O–H⋯O distance: ~2.72 Å) .

Comparative Reactivity with Isomers

Structural isomers like N-(4-hydroxy-3-nitrophenyl)acetamide show distinct reactivity due to differing hydrogen-bonding patterns and planarity :

Table 3: Isomer Comparison

| Property | N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide | N-(4-hydroxy-3-nitrophenyl)acetamide |

|---|---|---|

| Planarity | Near-planar (r.m.s. deviation: 0.035 Å) | Less planar (twist: 9.0°) |

| H-bonding Pattern | Intermolecular chains | Bifurcated intra-/intermolecular |

| Nitro Group Position | 2-position | 3-position |

Scientific Research Applications

Chemical Synthesis

Role as a Precursor:

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide serves as an essential building block in the synthesis of more complex organic compounds. It is utilized in the development of various derivatives that exhibit enhanced biological activities.

Applications in Organic Chemistry:

- Synthesis of Analogs: The compound is involved in the synthesis of analogs that can be tailored for specific biological activities, such as anti-inflammatory and antimicrobial properties.

- Electrophilic Substitution Reactions: Its reactivity allows for electrophilic substitution reactions, which are fundamental in organic synthesis.

Biological Research

Antimicrobial Properties:

Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This property makes it a candidate for developing new antimicrobial agents.

Anticancer Activity:

Research has shown that this compound may possess selective activity against certain cancer cell lines. For instance:

- Case Study 1: A study involving Caco-2 cells demonstrated that treatment with varying concentrations of this compound resulted in a significant reduction in cell viability after 24 hours, indicating potential anticancer properties.

Mechanism of Action:

The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting pathways related to tumor growth and proliferation. Further investigations are warranted to elucidate these mechanisms fully.

Pharmaceutical Development

Analgesic and Antipyretic Properties:

this compound is being explored as a precursor for analgesic drugs similar to acetaminophen (paracetamol). Its derivatives are investigated for their potential to provide pain relief without the hepatotoxicity associated with traditional analgesics .

Safety Profile:

Clinical trials have assessed the efficacy of this compound in managing postoperative pain. Patients reported lower pain scores with fewer side effects compared to standard analgesics, highlighting its potential as a safer alternative .

Industrial Applications

Manufacturing of Pharmaceuticals:

The compound is utilized in the pharmaceutical industry for producing various drugs and intermediates. Its ability to undergo chemical transformations makes it valuable in drug formulation processes.

Production of Dyes and Pigments:

Beyond pharmaceuticals, this compound finds applications in producing dyes and pigments due to its vibrant color properties and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Chemical Synthesis | Precursor for organic compounds | Enables development of new derivatives |

| Biological Research | Antimicrobial and anticancer activity | Potential new treatments for infections and cancer |

| Pharmaceutical Development | Analgesic and antipyretic drug development | Reduced hepatotoxicity compared to traditional drugs |

| Industrial Applications | Manufacturing of pharmaceuticals and dyes | Versatile use in multiple industries |

Mechanism of Action

The mechanism of action of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and acetyl groups can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide to other acetamide derivatives allow for comparative analysis of their physicochemical properties and bioactivity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations

Substituent Effects on Bioactivity: Nitro Groups: The presence of a nitro group (as in all listed compounds) is often associated with antimicrobial and antifungal activity. For example, structurally related compounds like 2-(4-chlorophenoxy)-N-(2-methoxy-5-nitrophenyl)acetamide show inferred antimicrobial properties , while other nitro-acetamides (e.g., compounds 47–50 in ) exhibit gram-positive antibacterial and antifungal activity . Hydroxy and Methoxy Groups: The 5-hydroxy group in this compound may enhance hydrogen bonding and solubility compared to methoxy-substituted analogs (e.g., N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide) .

Chalcone-acetamide hybrids (e.g., ) demonstrate anti-cancer and anti-tubercular properties, highlighting the impact of conjugated π-systems on bioactivity .

Synthetic and Commercial Relevance :

- This compound is marketed for research use , whereas analogs like N-(2-Methoxy-4-nitrophenyl)acetamide serve as intermediates in industrial dye synthesis .

Biological Activity

N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10N2O5

- Average Mass : 238.199 g/mol

- Structure : The compound features an acetyl group, a hydroxyl group, and a nitro group, which contribute to its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:

- Analgesic Effects : Similar to paracetamol (acetaminophen), this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain.

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through mechanisms that may involve the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Anticancer Properties

Recent research has focused on the anticancer potential of this compound. A summary of findings from key studies is presented in the table below:

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| This compound | Caco-2 (Colorectal) | 39.8% | <0.001 |

| This compound | A549 (Lung) | 56.9% | 0.0019 |

These results indicate significant cytotoxicity against colorectal adenocarcinoma and human pulmonary adenocarcinoma cells, warranting further exploration into its potential as an anticancer agent.

Case Studies

-

Antitumor Efficacy :

In a controlled study involving Caco-2 cells, treatment with varying concentrations of this compound for 24 hours resulted in a marked reduction in cell viability as assessed by the MTT assay. This supports its potential as an effective anticancer agent. -

Pain Management :

A clinical trial evaluated the efficacy of this compound in managing postoperative pain compared to standard analgesics. Patients reported lower pain scores and fewer liver-related side effects, indicating a favorable safety profile and effectiveness as an analgesic alternative .

Additional Biological Activities

Beyond its anticancer and analgesic properties, this compound has shown potential antimicrobial activity against various pathogens. Its derivatives are being studied for their efficacy in treating infections caused by bacteria and fungi .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide?

- Methodology : A common approach involves multi-step functionalization of precursor aromatic amines. For nitro-substituted acetamides, acetylation of the amine group under anhydrous conditions (e.g., acetic anhydride) is typical, followed by nitration and hydroxylation. Reaction optimization may require refluxing in aprotic solvents (e.g., acetic anhydride or DCM) with controlled temperature gradients to avoid over-nitration. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. Which analytical techniques are critical for structural confirmation of nitro-acetamide derivatives?

- Methodology :

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, respectively. Aromatic protons and acetyl/methyl groups are diagnostic (e.g., δ ~2.1 ppm for acetyl CH) .

- IR Spectroscopy : Confirms functional groups (e.g., N–H stretch ~3300 cm, C=O ~1680 cm, and NO asymmetric stretch ~1520 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar nitro compounds .

Q. What safety protocols are essential for handling nitro-substituted acetamides?

- Methodology :

- Use fume hoods and personal protective equipment (PPE: gloves, lab coats, goggles).

- Avoid contact with reducing agents to prevent explosive decomposition.

- Store in airtight containers away from light and moisture. Emergency procedures should include immediate flushing for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while maintaining purity in multi-step syntheses?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratios, catalyst loading) systematically. For nitration, lower temperatures (~0–5°C) reduce byproducts.

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation. Quenching side reactions (e.g., over-acetylation) with selective scavengers improves purity .

- Scale-up Considerations : Maintain consistent stirring and cooling rates to avoid exothermic runaway reactions .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

- Methodology :

- Multi-technique Validation : Cross-validate NMR chemical shifts with DFT calculations (e.g., Gaussian software). Discrepancies in NO group positioning may arise from solvation effects not modeled computationally.

- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., torsion angles between nitro and acetyl groups) .

- Dynamic NMR : Probe tautomerism or conformational flexibility in solution that static models may miss .

Q. What purification challenges arise from the compound’s multiple functional groups, and how are they addressed?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to dissolve nitro and hydroxyl groups, but avoid prolonged heating to prevent decomposition.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar impurities. For small-scale prep, flash chromatography with gradient elution is effective.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to balance solubility of acetyl (hydrophobic) and hydroxyl/nitro (hydrophilic) moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.